LY2119620

Description

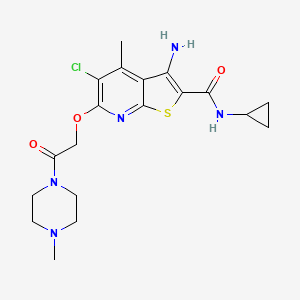

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTGOXSAAQWLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of LY2119620: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs). As a PAM, this compound does not directly activate the receptor but rather enhances the binding affinity and/or efficacy of orthosteric agonists, such as the endogenous neurotransmitter acetylcholine (ACh). This modulation of receptor function offers a sophisticated approach to therapeutic intervention, with the potential for greater subtype selectivity and a more nuanced physiological response compared to direct agonists. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, functional effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the M2 and M4 receptors, a site topographically distinct from the orthosteric binding pocket where acetylcholine and other classical agonists bind. This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or potency of orthosteric agonists. Crystallographic studies have revealed that this compound binds to the extracellular vestibule of the M2 receptor.[1] This interaction stabilizes an active conformation of the receptor, thereby facilitating G protein coupling and subsequent downstream signaling.

The primary mechanism of this compound is the potentiation of agonist-induced G protein activation. M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as modulation of ion channels. This compound enhances the ability of orthosteric agonists to stimulate the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, a critical step in G protein activation.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with M2 and M4 muscarinic receptors.

Table 1: Binding Affinity and Cooperativity of this compound

| Parameter | Receptor | Orthosteric Ligand | Value | Reference |

| Cooperativity Factor (α) | M2 | Acetylcholine (ACh) | 19.5 | [2] |

| Cooperativity Factor (α) | M4 | Acetylcholine (ACh) | 79.4 | [2] |

| Cooperativity with Iperoxo | M2 | Iperoxo | Strong Positive | [1][3] |

| Cooperativity with [3H]-NMS | M2 | N-methylscopolamine | Mild Negative |

Table 2: Functional Activity of this compound in GTPγS Assays

| Parameter | Receptor | Orthosteric Agonist | Observation | Reference |

| Potentiation | M2 / M4 | Various | Differential potentiation depending on the orthosteric-allosteric pairing | |

| Largest Cooperativity | M4 | Oxotremorine M (Oxo-M) | Observed with Oxo-M - this compound pairing | |

| Intrinsic Activity | M2 | - | Low potency and efficacy direct activation |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity and cooperativity of allosteric modulators.

Protocol for [3H]this compound Saturation Binding:

-

Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add increasing concentrations of [3H]this compound to a fixed amount of membrane protein (typically 10-20 µg).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding by including a high concentration of a non-labeled competing ligand in a parallel set of tubes. Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol for Cooperativity Binding Assays:

-

Assay Setup: Perform saturation or competition binding assays with a radiolabeled orthosteric ligand (e.g., [3H]NMS) in the absence and presence of fixed concentrations of this compound.

-

Data Analysis: Analyze the data to determine the effect of this compound on the affinity (Kd or Ki) of the orthosteric ligand. A decrease in the Kd or Ki value in the presence of this compound indicates positive cooperativity.

Functional Assays: [35S]GTPγS Binding

[35S]GTPγS binding assays measure the activation of G proteins and are a key method for assessing the functional consequences of allosteric modulation.

Protocol for Agonist-Stimulated [35S]GTPγS Binding:

-

Membrane Preparation: Use membranes prepared as described for radioligand binding assays.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Assay Setup: In a 96-well plate, combine membrane protein, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the orthosteric agonist, both in the absence and presence of a fixed concentration of this compound. Add GDP (e.g., 10 µM) to the reaction mixture to regulate basal G protein activity.

-

Incubation: Initiate the binding reaction by adding the membranes and incubate at 30°C for 30-60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding as a function of agonist concentration. Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the agonist. Compare these parameters in the absence and presence of this compound to quantify its potentiating effect.

Visualizations

Caption: Signaling pathway of M2/M4 receptors modulated by this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]

- 3. biblio.vub.ac.be [biblio.vub.ac.be]

LY2119620: A Technical Guide to a Positive Allosteric Modulator of M2 and M4 Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This allosteric binding potentiates the effect of orthosteric agonists, enhancing their affinity and/or efficacy.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide | [2] |

| Molecular Formula | C19H24ClN5O3S | |

| Molecular Weight | 437.94 g/mol | |

| Target Receptors | M2 and M4 muscarinic acetylcholine receptors | |

| Mechanism of Action | Positive Allosteric Modulator (PAM) |

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at the human M2 and M4 muscarinic receptors.

Table 1: Radioligand Binding Parameters for [3H]this compound

| Receptor | Orthosteric Ligand (100 µM) | Kd (nM) | Bmax (fmol/mg protein) |

| M2 | Acetylcholine | 2.8 ± 0.4 | 1200 ± 100 |

| Oxotremorine-M | 1.8 ± 0.2 | 2800 ± 200 | |

| Iperoxo | 1.1 ± 0.1 | 3500 ± 300 | |

| M4 | Acetylcholine | 5.2 ± 0.8 | 450 ± 50 |

| Oxotremorine-M | 2.5 ± 0.3 | 1300 ± 100 | |

| Iperoxo | 1.5 ± 0.2 | 1800 ± 150 |

Data extracted from Chaney et al. (2014).

Table 2: Functional Potency (EC50) of Orthosteric Agonists in the Presence of this compound in [35S]GTPγS Assays

| Receptor | Orthosteric Agonist | This compound (µM) | EC50 (nM) | Fold Shift |

| M2 | Acetylcholine | 0 | 2800 ± 300 | - |

| 1 | 450 ± 50 | 6.2 | ||

| 10 | 80 ± 10 | 35.0 | ||

| Oxotremorine-M | 0 | 800 ± 100 | - | |

| 1 | 80 ± 10 | 10.0 | ||

| 10 | 10 ± 1 | 80.0 | ||

| Iperoxo | 0 | 30 ± 5 | - | |

| 1 | 3 ± 0.5 | 10.0 | ||

| 10 | 1 ± 0.2 | 30.0 | ||

| M4 | Acetylcholine | 0 | 1500 ± 200 | - |

| 1 | 100 ± 15 | 15.0 | ||

| 10 | 10 ± 2 | 150.0 | ||

| Oxotremorine-M | 0 | 300 ± 40 | - | |

| 1 | 15 ± 2 | 20.0 | ||

| 10 | 2 ± 0.3 | 150.0 | ||

| Iperoxo | 0 | 10 ± 1 | - | |

| 1 | 0.5 ± 0.1 | 20.0 | ||

| 10 | 0.1 ± 0.02 | 100.0 |

Data extracted from Chaney et al. (2014).

Table 3: Cooperativity Factors (α) of this compound with Orthosteric Agonists

| Receptor | Orthosteric Agonist | α Value |

| M2 | Acetylcholine | 19.5 |

| M4 | Acetylcholine | 79.4 |

Data from Tocris Bioscience, derived from functional assays.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on the procedures described by Chaney et al. (2014) and Kruse et al. (2013).

Radioligand Binding Assays

Objective: To determine the affinity (Kd) and binding capacity (Bmax) of [3H]this compound for M2 and M4 receptors, and to assess the effect of this compound on the binding of orthosteric ligands.

Materials:

-

Membranes from Chinese hamster ovary (CHO) cells stably expressing human M2 or M4 receptors.

-

[3H]this compound (Radioligand)

-

Unlabeled this compound

-

Orthosteric ligands (Acetylcholine, Oxotremorine-M, Iperoxo)

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).

-

50 µL of [3H]this compound at various concentrations (e.g., 0.1 to 100 nM).

-

100 µL of the membrane preparation.

-

For cooperativity studies, include a fixed concentration of an orthosteric agonist.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data using software such as Prism.

[35S]GTPγS Functional Assays

Objective: To measure the potentiation of G-protein activation by orthosteric agonists in the presence of this compound.

Materials:

-

Membranes from CHO cells stably expressing human M2 or M4 receptors.

-

[35S]GTPγS (Radioligand)

-

GTPγS (unlabeled)

-

GDP

-

Orthosteric agonists (Acetylcholine, Oxotremorine-M, Iperoxo)

-

This compound

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane and Ligand Preparation: Prepare dilutions of orthosteric agonists and this compound in assay buffer.

-

Pre-incubation: In a 96-well plate, add 50 µL of the membrane preparation (5-10 µg protein/well) and 25 µL of the desired concentration of this compound or vehicle. Incubate for 15 minutes at 30°C.

-

Agonist Stimulation: Add 25 µL of the orthosteric agonist at various concentrations.

-

Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) and 25 µL of GDP (final concentration ~10 µM). The final assay volume is 150 µL.

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Quantify the bound [35S]GTPγS as described for the radioligand binding assay.

-

Data Analysis: Determine the EC50 values for the orthosteric agonists in the absence and presence of this compound by non-linear regression. Calculate the fold shift in potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the M2 and M4 muscarinic receptors and the general workflow for characterizing a positive allosteric modulator like this compound.

Conclusion

This compound serves as a valuable research tool for studying the allosteric modulation of M2 and M4 muscarinic receptors. Its well-characterized pharmacological profile, including its positive cooperativity with various orthosteric agonists, makes it an important compound for investigating the therapeutic potential of targeting these receptors in disorders such as schizophrenia and cardiovascular diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and drug development efforts in this area.

References

The Allosteric Modulator LY2119620: A Technical Guide to its M2 and M4 Muscarinic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of LY2119620, a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs). This compound has emerged as a valuable research tool for dissecting the roles of these two receptor subtypes in various physiological and pathological processes. While its development as a therapeutic has been hindered by its cross-reactivity with the M2 receptor, which poses a risk of cardiovascular side effects, its potent and selective modulation of M2 and M4 receptors makes it an important ligand for in vitro and in vivo studies.[1][2]

Core Pharmacology: M2 and M4 Receptor Selectivity

This compound is a positive allosteric modulator that binds to a site on the M2 and M4 receptors that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] This allosteric binding results in a potentiation of the effects of orthosteric agonists.[4] The compound displays modest direct agonism at the M2 and M4 receptors but its primary mechanism of action is to enhance the affinity and/or efficacy of orthosteric ligands. Notably, this compound shows minimal allosteric agonism at M1, M3, and M5 receptors, highlighting its selectivity for the M2 and M4 subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound at the M2 and M4 muscarinic receptors, compiled from various in vitro studies.

Table 1: Binding Affinity and Cooperativity of this compound

| Parameter | M2 Receptor | M4 Receptor | Reference |

| KB (Allosteric site) | ~1.9 - 3.4 µM | ~1.9 - 3.4 µM | |

| Cooperativity Factor (α) with ACh | 19.5 | 79.4 | |

| Effect on [3H]Oxo-M Bmax | ~3.6-fold increase | ~4.7-fold increase |

KB represents the equilibrium dissociation constant of this compound for the unoccupied allosteric site. A lower KB value indicates higher binding affinity. The cooperativity factor (α) indicates the degree to which the allosteric modulator enhances the binding of the orthosteric agonist. An α value greater than 1 signifies positive cooperativity. Bmax represents the maximum number of binding sites.

Table 2: Functional Potency of this compound

| Parameter | M2 Receptor | M4 Receptor | Reference |

| Allosteric Agonism (% of max response) | 23.2 ± 2.18% | 16.8 ± 5.01% | |

| Potentiation of ACh in GTPγS assay | Potentiates | Potentiates |

Allosteric agonism refers to the ability of this compound to activate the receptor in the absence of an orthosteric agonist. GTPγS binding assays are functional assays that measure G-protein activation, a key step in receptor signaling.

Experimental Protocols

The characterization of this compound's selectivity for M2 and M4 receptors has been achieved through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the allosteric site and its effect on the binding of orthosteric ligands.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 or M4 muscarinic receptor subtypes.

-

[3H]NMS Competition Binding: To confirm that this compound does not bind to the orthosteric site, competition binding assays are performed using the radiolabeled orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS). Increasing concentrations of this compound are incubated with the membranes and a fixed concentration of [3H]NMS. The inability of this compound to displace [3H]NMS indicates that it does not bind to the orthosteric site.

-

[3H]this compound Saturation Binding: To directly measure the affinity of this compound for the allosteric site, saturation binding experiments are conducted using radiolabeled [3H]this compound. Membranes are incubated with increasing concentrations of [3H]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Cooperativity Assays: To assess the effect of this compound on the binding of orthosteric agonists, membranes are incubated with a fixed concentration of a radiolabeled agonist (e.g., [3H]oxotremorine-M) in the presence of increasing concentrations of this compound. An increase in the affinity or Bmax of the radiolabeled agonist indicates positive cooperativity.

Functional Assays

Objective: To evaluate the functional consequences of this compound binding, including its intrinsic agonist activity and its ability to potentiate the effects of orthosteric agonists.

Methodology:

-

GTPγS Binding Assay: This assay measures the activation of G-proteins, which is a downstream event following receptor activation.

-

Cell membranes expressing M2 or M4 receptors are incubated with the non-hydrolyzable GTP analog, [35S]GTPγS.

-

To measure allosteric agonism, increasing concentrations of this compound are added, and the amount of bound [35S]GTPγS is quantified.

-

To measure potentiation, a fixed, sub-maximal concentration of an orthosteric agonist (e.g., ACh) is co-incubated with increasing concentrations of this compound. An increase in [35S]GTPγS binding compared to the agonist alone indicates positive allosteric modulation.

-

Visualizing the Science

The following diagrams illustrate key concepts and workflows related to the study of this compound.

References

- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of LY2119620

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a PAM, this compound binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[3] This allosteric modulation enhances the receptor's response to orthosteric agonists. The M2 and M4 receptors are compelling therapeutic targets for a variety of disorders, including schizophrenia and other neuropsychiatric conditions.[1][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, detailing the experimental protocols used for its characterization and illustrating the associated signaling pathways.

Core Binding Characteristics of this compound

This compound exhibits a distinct binding profile, characterized by its allosteric agonism and positive cooperativity with orthosteric agonists at M2 and M4 receptors. It shows minimal allosteric agonism at M1, M3, and M5 receptors. The compound has been developed into a radiolabeled form, [3H]this compound, to directly probe the allosteric binding sites on the M2 and M4 receptors.

Quantitative Binding Data

The following tables summarize the key quantitative data for the binding affinity and functional potentiation of this compound at human M2 and M4 muscarinic receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Parameter | Value (µM) | Orthosteric Ligand | Experimental Condition |

| M2 | KB | 1.9 - 3.4 | Unoccupied Receptor | Radioligand binding assay |

| M4 | KB | 1.9 - 3.4 | Unoccupied Receptor | Radioligand binding assay |

KB represents the equilibrium dissociation constant of the allosteric modulator for the unoccupied receptor.

Table 2: Allosteric Modulation of Orthosteric Ligand Binding by this compound

| Receptor Subtype | Orthosteric Agonist | Cooperativity Factor (α) | Assay Type |

| M2 | Acetylcholine (ACh) | 19.5 | G protein-coupled functional assay |

| M4 | Acetylcholine (ACh) | 79.4 | G protein-coupled functional assay |

| M2 | Iperoxo | Strong positive cooperativity | Radioligand binding assay |

The cooperativity factor (α) indicates the degree to which the allosteric modulator enhances the binding affinity of the orthosteric ligand. An α value greater than 1 signifies positive cooperativity.

Table 3: Functional Allosteric Agonism of this compound

| Receptor Subtype | Parameter | Value |

| M2 | Allosteric Agonism | 23.2 ± 2.18% |

| M4 | Allosteric Agonism | 16.8 ± 5.01% |

Values represent the percentage of maximal response induced by this compound alone.

Signaling Pathways and Mechanism of Action

This compound, as a positive allosteric modulator of M2 and M4 receptors, influences the canonical G protein-coupled receptor (GPCR) signaling cascade. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an orthosteric agonist like acetylcholine, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. This event causes the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors, such as adenylyl cyclase and ion channels.

This compound binds to an extracellular vestibule of the receptor, a site distinct from the orthosteric binding pocket. This binding event stabilizes a conformation of the receptor that has a higher affinity for the orthosteric agonist, thereby potentiating its effect. Furthermore, this compound can induce a modest level of receptor activation even in the absence of an orthosteric agonist, a phenomenon known as allosteric agonism.

Experimental Protocols

The binding affinity and kinetics of this compound have been primarily determined using radioligand binding assays and functional assays such as GTPγS binding.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity and binding characteristics of a ligand to its receptor.

This assay directly measures the binding of the radiolabeled allosteric modulator to the M2 and M4 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human M2 or M4 muscarinic receptor.

-

Incubation: 15 µg of membrane preparation is incubated with varying concentrations of [3H]this compound (e.g., 0.2 to 60 nM). To investigate the effect of an orthosteric ligand, a high concentration (e.g., 100 µM) of the orthosteric ligand can be included.

-

Equilibrium: The incubation is carried out for 1 hour at 25°C to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from total binding. The data are then fitted to a one-site specific binding model to calculate the Bmax (maximum number of binding sites) and Kd (equilibrium dissociation constant) for [3H]this compound.

This assay is used to determine the affinity of a non-labeled ligand by measuring its ability to compete with a radioligand for binding to the receptor.

Methodology:

-

Membrane Preparation: As described above.

-

Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]NMS for the orthosteric site) and varying concentrations of the competing ligand (e.g., this compound).

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation and Quantification: As described above.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is a proximal event following receptor activation. It is used to quantify the efficacy of agonists and the potentiation by allosteric modulators.

Methodology:

-

Membrane Preparation: Membranes expressing the M2 or M4 receptor are prepared.

-

Assay Buffer: A buffer containing GDP is used to ensure a basal state of the G proteins.

-

Incubation: Membranes are incubated with varying concentrations of the orthosteric agonist (e.g., ACh, Oxo-M) in the presence or absence of different concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Termination: After a defined incubation period, the reaction is terminated by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the agonist in the presence and absence of this compound. This allows for the calculation of the potentiation of agonist efficacy.

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of M2 and M4 muscarinic receptors. Its well-characterized binding affinity and kinetics, determined through rigorous experimental protocols such as radioligand binding and GTPγS assays, provide a solid foundation for its use in both basic research and drug discovery efforts targeting these important receptors. The data clearly demonstrate its role as a positive allosteric modulator and a partial allosteric agonist, highlighting the potential for this class of molecules to fine-tune receptor signaling for therapeutic benefit.

References

- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Characterization of the Novel Positive Allosteric Modulator, this compound, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]

The Role of LY2119620 in Cholinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2119620 is a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] This technical guide provides an in-depth analysis of the function of this compound in cholinergic signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. By binding to a topographically distinct allosteric site on the M2 and M4 receptors, this compound enhances the binding and functional activity of orthosteric agonists, such as the endogenous neurotransmitter acetylcholine (ACh).[2][3] This modulation offers a sophisticated approach to fine-tuning cholinergic neurotransmission, which is critical for a multitude of physiological processes and holds therapeutic potential for various neurological and psychiatric disorders.

Mechanism of Action

This compound functions as a positive allosteric modulator, a class of ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. In the context of cholinergic signaling, this compound binds to an extracellular vestibule of the M2 and M4 muscarinic receptors. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like acetylcholine.

The key features of this compound's mechanism of action include:

-

Positive Cooperativity with Agonists: this compound exhibits strong positive cooperativity with orthosteric agonists such as iperoxo and acetylcholine. This means that the binding of this compound and the orthosteric agonist is mutually reinforcing, leading to a stabilized, active receptor state.

-

Modest Allosteric Agonism: In the absence of an orthosteric agonist, this compound can directly activate M2 and M4 receptors, albeit with low efficacy.

-

Negative Cooperativity with Antagonists: The compound shows weak negative cooperativity with inverse agonists/antagonists like N-methylscopolamine (NMS).

-

Enhanced G Protein Signaling: By promoting the active conformation of the M2 and M4 receptors, which are Gi/o-coupled, this compound potentiates the downstream signaling cascade, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with muscarinic receptors.

Table 1: Allosteric Modulatory Properties of this compound

| Parameter | M2 Receptor | M4 Receptor | Reference |

| Allosteric Agonism (% of max response) | 23.2 ± 2.18 | 16.8 ± 5.01 | |

| Cooperativity Factor (α) with ACh | 19.5 | 79.4 | |

| KB for unoccupied receptor (μM) | ~1.9 - 3.4 | ~1.9 - 3.4 |

Table 2: Effect of this compound on Orthosteric Ligand Binding

| Orthosteric Ligand | Receptor | Effect of 10 μM this compound | Reference |

| [3H]Oxo-M | M2 | ~3.6-fold increase in Bmax (from 793 to 2850 fmol/mg) | |

| [3H]Oxo-M | M4 | ~4.7-fold increase in Bmax (from 284 to 1340 fmol/mg) |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to characterize this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and cooperativity of ligands.

-

Objective: To measure the binding of [3H]this compound to M2 and M4 receptors and to assess the effect of this compound on the binding of orthosteric ligands.

-

Materials:

-

Cell membranes expressing human M2 or M4 muscarinic receptors.

-

[3H]this compound (radiolabeled PAM).

-

Orthosteric ligands (e.g., acetylcholine, iperoxo, [3H]-NMS).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol for [3H]this compound Equilibrium Binding:

-

Incubate cell membranes (e.g., 15 µg) with varying concentrations of [3H]this compound (e.g., 0.2 to 60 nM) and a saturating concentration of an orthosteric ligand (e.g., 100 µM).

-

Incubate for 1 hour at 25°C to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Analyze the data using non-linear regression to determine Bmax (maximum number of binding sites) and Kd (dissociation constant).

-

Functional Assays: [35S]GTPγS Binding

This assay measures the activation of G proteins, a proximal step in the signaling cascade of GPCRs.

-

Objective: To quantify the potentiation of agonist-induced G protein activation by this compound at M2 and M4 receptors.

-

Materials:

-

Cell membranes expressing M2 or M4 receptors.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Orthosteric agonists (e.g., acetylcholine, oxotremorine M).

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Protocol:

-

Pre-incubate cell membranes with varying concentrations of this compound and the orthosteric agonist for a set period.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined time at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the orthosteric agonist in the presence and absence of this compound.

-

Visualizing Cholinergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Caption: Signaling pathway of M2/M4 receptors modulated by this compound.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound serves as a valuable research tool for dissecting the complexities of cholinergic signaling through M2 and M4 muscarinic receptors. Its ability to positively modulate the effects of endogenous acetylcholine highlights the therapeutic potential of allosteric modulation for achieving receptor subtype selectivity and fine-tuning neurotransmitter systems. While its cross-reactivity with the M2 receptor has limited its therapeutic development due to potential cardiovascular side effects, the study of this compound has provided crucial insights into the structural and functional basis of allosteric modulation of muscarinic receptors. This knowledge continues to inform the design of next-generation allosteric modulators with improved selectivity and therapeutic profiles for treating a range of central nervous system disorders.

References

- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

The Indirect Modulation of Dopaminergic Pathways by LY2119620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LY2119620, a positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors, and its consequential role in the indirect modulation of dopaminergic pathways. While direct interactions with dopamine receptors or transporters have not been identified, the mechanism of action of this compound through the cholinergic system presents a nuanced approach to influencing dopamine signaling. This document details the underlying signaling pathways, summarizes key preclinical findings with analogous M4 PAMs, and provides comprehensive experimental protocols for the evaluation of such compounds. The information presented herein is intended to serve as a core resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound is a selective positive allosteric modulator of M2 and M4 muscarinic acetylcholine receptors.[1][2] The M4 receptor, in particular, is a compelling therapeutic target for neuropsychiatric disorders such as schizophrenia, as it is implicated in the modulation of neural circuits where dopaminergic signaling is dysregulated.[1] The therapeutic potential of M4 receptor activation has spurred the development of PAMs like this compound, which offer the advantage of enhancing the effect of the endogenous ligand, acetylcholine, thereby preserving the spatial and temporal dynamics of natural neurotransmission. This guide focuses on the indirect mechanisms by which this compound can modulate dopaminergic pathways, a critical aspect for understanding its therapeutic potential.

Signaling Pathways of this compound-Mediated Dopaminergic Modulation

The influence of this compound on dopaminergic pathways is not direct but is instead mediated through its potentiation of M2 and M4 muscarinic receptor activity. These receptors are strategically located within key brain circuits, such as the striatum, to regulate dopamine release.

M4 Receptor-Mediated Inhibition of Acetylcholine Release

M2 and M4 receptors are Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A primary mechanism for the indirect modulation of dopamine involves M4 autoreceptors located on the terminals of cholinergic interneurons in the striatum.

-

Mechanism: By positively modulating these M4 autoreceptors, this compound enhances the inhibitory effect of acetylcholine on its own release.

-

Consequence: The reduced release of acetylcholine leads to decreased stimulation of nicotinic acetylcholine receptors (nAChRs) located on the terminals of dopaminergic neurons. As nAChRs have a facilitatory role in dopamine release, their reduced activation results in a decrease in dopamine release in the striatum.

Figure 1: Indirect inhibition of dopamine release by this compound via M4 autoreceptors.

M4 Receptor Activation on Spiny Projection Neurons and Endocannabinoid Signaling

A more complex, multi-synaptic mechanism involves the activation of M4 receptors on striatal spiny projection neurons (SPNs). This pathway leads to a sustained depression of dopamine release through the involvement of the endocannabinoid system.

-

Mechanism: Activation of M4 receptors on SPNs is thought to trigger the synthesis and release of endocannabinoids.

-

Consequence: These endocannabinoids then act retrogradely on CB2 cannabinoid receptors located on dopaminergic terminals, leading to a sustained inhibition of dopamine release. This mechanism highlights a novel signaling cascade through which M4 PAMs can exert their effects on dopaminergic transmission.

Figure 2: M4 PAM-induced, endocannabinoid-mediated inhibition of dopamine release.

Quantitative Data from Preclinical Studies with M4 PAMs

In Vivo Microdialysis: Effect on Amphetamine-Induced Dopamine Release

In vivo microdialysis studies in rats have demonstrated the ability of M4 PAMs to attenuate the increase in extracellular dopamine levels induced by psychostimulants like amphetamine.

| Compound | Brain Region | Treatment | Effect on Dopamine Release |

| VU0152100 | Nucleus Accumbens | Amphetamine (1 mg/kg, s.c.) | Significant increase |

| VU0152100 (30 mg/kg, i.p.) + Amphetamine | Reversal of amphetamine-induced increase[3][4] | ||

| Caudate-Putamen | Amphetamine (1 mg/kg, s.c.) | Significant increase | |

| VU0152100 (30 mg/kg, i.p.) + Amphetamine | Reversal of amphetamine-induced increase |

Behavioral Pharmacology: Amphetamine-Induced Hyperlocomotion

A common preclinical model for assessing antipsychotic-like activity is the reversal of amphetamine-induced hyperlocomotion. M4 PAMs have shown efficacy in this model.

| Compound | Animal Model | Treatment | Effect on Locomotor Activity |

| VU0152100 | Rat | Amphetamine (1 mg/kg, s.c.) | Significant increase in locomotion |

| VU0152100 (30 and 56.6 mg/kg, i.p.) + Amphetamine | Dose-dependent reversal of hyperlocomotion | ||

| VU0467154 | Rat | Amphetamine | Reverses amphetamine-induced hyperlocomotion |

| Mouse | Amphetamine or MK-801 | Reverses hyperlocomotion in wild-type but not M4 KO mice |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the impact of a compound like this compound on dopaminergic systems.

In Vivo Microdialysis for Dopamine Measurement in the Striatum

This protocol describes the measurement of extracellular dopamine in the striatum of freely moving rats.

Figure 3: Experimental workflow for in vivo microdialysis.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannulae

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least one week.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow for a stabilization period of at least 2 hours. Collect baseline dialysate samples every 20 minutes for 2-3 hours.

-

Drug Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal).

-

Post-Administration Sample Collection: Continue collecting dialysate samples every 20 minutes for 3-4 hours post-drug administration.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.

Amphetamine-Induced Hyperlocomotion in Rats

This protocol outlines a standard procedure to assess the antipsychotic-like potential of this compound.

Figure 4: Workflow for amphetamine-induced hyperlocomotion assay.

Materials:

-

Male Wistar rats (200-250g)

-

Open-field activity chambers equipped with infrared beams

-

This compound

-

d-amphetamine sulfate

-

Vehicle solutions

Procedure:

-

Habituation: Place the rats individually into the open-field chambers and allow them to habituate for 60 minutes.

-

Pretreatment: Administer this compound or its vehicle at various doses (e.g., 10, 30, 56.6 mg/kg, i.p.) 30 minutes before the amphetamine challenge.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1 mg/kg, s.c.) or its vehicle.

-

Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90 minutes.

-

Data Analysis: Analyze the locomotor activity data, typically in 5-minute bins, and calculate the total activity over the recording period. Compare the effects of this compound pretreatment to the vehicle control group.

Conclusion

This compound represents a promising therapeutic agent that modulates the dopaminergic system through an indirect mechanism mediated by M2 and M4 muscarinic receptors. Its ability to potentiate endogenous cholinergic signaling offers a refined approach to correcting the dopaminergic dysregulation observed in certain neuropsychiatric disorders. The preclinical data from analogous M4 PAMs strongly support the hypothesis that this compound can reduce striatal dopamine release and attenuate dopamine-related behaviors relevant to psychosis. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel M4 modulators, facilitating the ongoing development of this important class of drugs.

References

- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis and Chemical Refinement of LY2119620: A Positive Allosteric Modulator of Muscarinic M2 and M4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 and M4 receptors.[1] Its discovery and subsequent chemical evolution represent a significant advancement in the pursuit of subtype-selective muscarinic receptor ligands, which hold therapeutic promise for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, structure-activity relationships (SAR), and pharmacological characterization of this compound, offering valuable insights for researchers in the field of pharmacology and medicinal chemistry.

Discovery and Chemical Evolution

The journey to this compound began with a high-throughput screening campaign aimed at identifying positive allosteric modulators of the M4 muscarinic receptor. This effort led to the discovery of a series of compounds based on a thieno[2,3-b]pyridine scaffold. One of the key early leads from this series was LY2033298.[2]

The chemical evolution from these initial hits to this compound was guided by a systematic exploration of the structure-activity relationships of the thieno[2,3-b]pyridine core. The primary goal was to enhance potency and selectivity for the M4 receptor, while also improving physicochemical properties.

Proposed Synthesis of this compound

While the precise, step-by-step synthesis of this compound has not been publicly disclosed in detail, a plausible synthetic route can be inferred from the known synthesis of structurally related thieno[2,3-b]pyridine derivatives. The synthesis likely involves a multi-step sequence, beginning with the construction of the core thieno[2,3-b]pyridine ring system, followed by the introduction of the various substituents.

A potential key intermediate in the synthesis is 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-(methylthio)thieno[2,3-b]pyridine-2-carboxamide.[3] The final step would then involve the etherification of the 6-position with a 2-(4-methylpiperazin-1-yl)-2-oxoethoxy group.

Pharmacological Characterization

This compound has been extensively characterized through a battery of in vitro pharmacological assays, revealing its potent and selective positive allosteric modulator activity at M2 and M4 muscarinic receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Data for this compound

| Parameter | M2 Receptor | M4 Receptor | Reference |

| [³H]NMS Binding | |||

| Ki (nM) | >10,000 | >10,000 | [1] |

| [³H]this compound Binding | |||

| Kd (nM) | 1.8 ± 0.3 | 0.9 ± 0.1 | [2] |

| Bmax (fmol/mg protein) | 2850 ± 162 (in presence of 10 µM iperoxo) | 1340 ± 42.2 (in presence of 10 µM iperoxo) |

Table 2: Functional Assay Data for this compound

| Assay | Parameter | M2 Receptor | M4 Receptor | Reference |

| [³⁵S]GTPγS Binding | ||||

| EC₅₀ (nM) (as agonist) | 340 ± 80 | 180 ± 30 | ||

| % Max Response (vs. ACh) | 23.2 ± 2.18 | 16.8 ± 5.01 | ||

| Fold Potentiation of ACh | 19.5 | 79.4 |

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the M2 and M4 receptors, which is distinct from the orthosteric binding site where acetylcholine (ACh) and other classical agonists and antagonists bind. This allosteric binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of the endogenous agonist, ACh.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.

Radioligand Competition Binding Assay ([³H]NMS)

This assay is used to determine the binding affinity of this compound for the orthosteric site of the M2 and M4 receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human M2 or M4 muscarinic receptor are cultured to ~80-90% confluency.

-

Cells are harvested, and crude membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

A fixed concentration of [³H]N-methylscopolamine ([³H]NMS), typically at its K_d value.

-

A range of concentrations of this compound or a known competing ligand (for positive control).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Scintillation Counting:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using a non-linear regression program to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).

-

The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation:

-

Cell membranes expressing the M2 or M4 receptor are prepared as described for the radioligand binding assay.

-

-

Assay Components:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP (to ensure G proteins are in the inactive state)

-

[³⁵S]GTPγS

-

A range of concentrations of this compound (to measure agonist activity) or a fixed concentration of this compound with a range of concentrations of ACh (to measure potentiation).

-

-

Assay Procedure:

-

In a 96-well plate, the cell membranes are pre-incubated with GDP and the test compounds (this compound and/or ACh).

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

The assay is terminated by rapid filtration through a filter plate.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine EC₅₀ values and the maximal response (E_max) for agonist activity, or the fold-potentiation of the ACh response.

-

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry and pharmacological characterization in the development of novel, selective GPCR modulators. Its well-defined mechanism of action as a positive allosteric modulator of M2 and M4 receptors, coupled with its utility as a radioligand, makes it an invaluable tool for researchers seeking to unravel the complexities of the muscarinic cholinergic system. The detailed data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this important therapeutic area.

References

- 1. Characterization of the novel positive allosteric modulator, this compound, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a radioligand, [(3)H]this compound, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Profile of LY2119620

Introduction

This compound, chemically identified as 3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy] thieno[2,3-b]pyridine-2-carboxamide, is a significant pharmacological research tool.[1] It is a selective positive allosteric modulator (PAM) at the M₂ and M₄ muscarinic acetylcholine receptors.[1][2] Developed from an M₄ allosteric functional screen, this compound has demonstrated greater potency and PAM activity than its predecessors.[1] While its cross-reactivity with the M₂ receptor introduces a potential for cardiovascular liabilities, making it unsuitable as a therapeutic agent, its unique properties have established it as an invaluable probe for studying muscarinic receptor pharmacology.[1] Notably, it has been developed into a radiotracer, [³H]this compound, to directly investigate the allosteric binding sites of M₂ and M₄ receptors. Furthermore, its utility was highlighted when it was used as a co-crystallization partner with the orthosteric agonist iperoxo to solve the active-state structure of the M₂ receptor, offering critical insights into the mechanisms of orthosteric activation and allosteric modulation.

Mechanism of Action

This compound exhibits a dual mechanism of action at the M₂ and M₄ muscarinic receptors. Primarily, it functions as a positive allosteric modulator, binding to a site on the receptor that is topographically distinct from the orthosteric site where endogenous acetylcholine binds. This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists. The binding of this compound occurs at the extracellular vestibule of the receptor.

In addition to its role as a PAM, this compound also displays modest direct allosteric agonism, meaning it can activate the M₂ and M₄ receptors on its own, albeit with lower efficacy compared to orthosteric agonists. This dual activity allows it to both potentiate the effects of endogenous acetylcholine and to directly stimulate receptor signaling.

A key characteristic of this compound's pharmacology is "probe dependence," where its modulatory effects can differ depending on the specific orthosteric agonist it is paired with. For instance, functional assays have shown that the degree of potentiation varies between different orthosteric-allosteric pairings, with a particularly strong cooperativity observed with oxotremorine M (Oxo-M).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Allosteric Agonism of this compound at Muscarinic Receptors

| Receptor Subtype | Allosteric Agonism (%) |

| M₂ | 23.2 ± 2.18 |

| M₄ | 16.8 ± 5.01 |

| M₁, M₃, M₅ | < 20 (Minimal) |

Table 2: Effect of this compound on Orthosteric Ligand Binding (Bmax)

| Receptor | Condition | Bmax (fmol/mg) | Fold Increase |

| M₂ | Control | 793 ± 1.95 | - |

| M₂ | + 10 µM this compound | 2850 ± 162 | ~3.6 |

| M₄ | Control | 284 ± 18.3 | - |

| M₄ | + 10 µM this compound | 1340 ± 42.2 | ~4.7 |

Table 3: Binding Affinity and Cooperativity of this compound

| Parameter | Value | Receptor | Notes |

| KB (for allosteric site on unoccupied receptor) | ~1.9 to 3.4 µM | M₂/M₄ | |

| pKB | 5.77 ± 0.10 | M₂ | Interaction with iperoxo and [³H]-NMS |

| Cooperativity Factor (α) with ACh | 19.5 | M₂ | |

| Cooperativity Factor (α) with ACh | 79.4 | M₄ |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and cooperativity of ligands.

-

[³H]this compound Equilibrium Binding Assay:

-

Objective: To directly measure the binding of [³H]this compound to the allosteric site of M₂ and M₄ receptors.

-

Methodology:

-

Cell membranes expressing the target muscarinic receptor (approximately 15 µg) are incubated with varying concentrations of [³H]this compound (ranging from 0.2 to 60 nM).

-

A high concentration of an orthosteric ligand (e.g., 100 µM of acetylcholine or iperoxo) is included to ensure the orthosteric site is occupied.

-

The incubation is carried out at 25°C for 1 hour to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound radioligand from the unbound. The filters are then washed with a cold buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The specific binding data is plotted against the concentration of [³H]this compound and fitted to a one-site specific binding model to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

2. Functional Assays

These assays measure the cellular response to receptor activation.

-

[³⁵S]GTPγS Binding Assay:

-

Objective: To quantify the G-protein activation following receptor stimulation by this compound, both as a PAM and as a direct agonist.

-

Methodology:

-

Cell membranes expressing M₂ or M₄ receptors are prepared.

-

The membranes are incubated in an assay buffer containing GDP, Mg²⁺, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

To measure PAM activity, a fixed concentration of an orthosteric agonist (like acetylcholine or iperoxo) is added along with varying concentrations of this compound.

-

To measure direct agonist activity, only varying concentrations of this compound are added.

-

The reaction is incubated, typically at room temperature for 30-60 minutes.

-

The assay is stopped, and the bound [³⁵S]GTPγS is separated from the free form, often by filtration.

-

The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting.

-

-

Data Analysis: The data is analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. For PAM activity, this reveals the extent to which this compound enhances the orthosteric agonist's effect. For direct agonism, it quantifies this compound's intrinsic ability to activate the receptor.

-

Summary of In Vitro Findings

-

Selectivity: this compound is selective for the M₂ and M₄ muscarinic receptor subtypes. Binding experiments with [³H]N-methylscopolamine ([³H]NMS) confirmed that this compound does not compete for the orthosteric binding site at any of the five muscarinic receptor subtypes. Minimal allosteric agonism was observed at M₁, M₃, and M₅ receptors.

-

Positive Cooperativity: this compound demonstrates positive cooperativity with orthosteric agonists at both M₂ and M₄ receptors. This is evidenced by its ability to enhance the potency of agonists in functional assays and to increase the binding of orthosteric radioligands. Conversely, it shows mild negative cooperativity with the inverse agonist [³H]-NMS.

-

Receptor State Modulation: Studies suggest that both orthosteric agonists and this compound can alter the population of receptors in the active, G protein-coupled state. The significant increase in Bmax values observed in the presence of this compound with an orthosteric agonist suggests a G protein-dependent process.

-

Structural Insights: The co-crystal structure of the M₂ receptor with iperoxo and this compound revealed that this compound binds to a largely pre-formed site in the extracellular vestibule, just above the orthosteric agonist. This binding induces a slight contraction of this outer pocket. The structure provides a physical basis for the allosteric modulation and the structural link between the extracellular vestibule, the orthosteric pocket, and the intracellular surface where G-protein coupling occurs.

In Vivo and Clinical Data

This compound was deemed unsuitable for therapeutic development due to its significant activity at the M₂ receptor, which carries a potential for cardiovascular liabilities. The M₂ receptor plays a crucial role in regulating cardiac function. Consequently, there is a lack of publicly available in vivo animal model data or clinical trial information for this compound. Its primary value remains as a preclinical research tool.

Conclusion

This compound is a well-characterized M₂/M₄ receptor-selective positive allosteric modulator and partial allosteric agonist. Its pharmacological profile has been extensively detailed through in vitro binding and functional assays, revealing a complex mechanism of action that includes positive cooperativity with orthosteric agonists and direct receptor activation. The development of its radiolabeled form and its use in landmark structural biology studies have solidified its importance as a research compound. While its M₂ activity precludes clinical development, this compound continues to be an essential tool for dissecting the intricacies of muscarinic receptor function and allosteric modulation, aiding in the design of more selective future therapeutics.

References

The Allosteric Modulator LY2119620: A Technical Guide to its Interaction with G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a novel small molecule that acts as a positive allosteric modulator (PAM) for the M2 and M4 muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[1][2] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric binding enhances the receptor's response to the orthosteric agonist.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its effects on M2 and M4 receptors, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a selective positive allosteric modulator of M2 and M4 muscarinic receptors.[1][2] It potentiates the activity of orthosteric agonists at these receptors in G protein-coupled functional assays. Crystallographic studies have revealed that this compound binds to a largely pre-formed binding site in the extracellular vestibule of the iperoxo-bound M2 receptor, inducing a slight contraction of this outer binding pocket. This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at human M2 and M4 muscarinic receptors.

Table 1: Binding Affinity of this compound

| Receptor | Radioligand | Parameter | Value (nM) | Notes |

| M2 | [³H]this compound | Kd | ~2.2 - 257 | In the presence of various orthosteric ligands. |

| M4 | [³H]this compound | Kd | ~3548 - 9333 | In the presence of various orthosteric ligands. |

Table 2: Functional Potency of this compound

| Receptor | Assay | Orthosteric Agonist | Parameter | Value (nM) | Notes |

| M2 | GTPγS Binding | Iperoxo | EC50 | ~0.08 - 0.28 | |

| M4 | GTPγS Binding | Acetylcholine | α (Cooperativity Factor) | 79.4 | |

| M2 | GTPγS Binding | Acetylcholine | α (Cooperativity Factor) | 19.5 |

Signaling Pathway

This compound modulates the signaling of M2 and M4 muscarinic receptors, which are primarily coupled to the Gi/o family of G proteins. Upon activation by an orthosteric agonist, these receptors facilitate the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer, initiating downstream signaling cascades that typically involve the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. As a PAM, this compound enhances this signaling cascade in the presence of an orthosteric agonist.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of LY2119620

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M2 and M4 receptors (M2R and M4R).[1] As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand acetylcholine (ACh), thereby enhancing the affinity and/or efficacy of orthosteric agonists.[1] These characteristics make this compound a valuable tool for studying the physiological roles of M2 and M4 receptors and for the development of novel therapeutics targeting these receptors, which are implicated in a variety of neurological and psychiatric disorders.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, including radioligand binding, GTPγS binding, and ERK1/2 phosphorylation assays.

Data Presentation

Table 1: Radioligand Binding Properties of this compound

| Radioligand | Receptor | Assay Type | Parameter | Value | Cell Type | Reference |

| [³H]this compound | M2 | Saturation Binding | Bmax (fmol/mg) | 2850 ± 162 | CHO cells | [2] |

| Kd (nM) | ~1.9 - 3.4 µM (in unoccupied state) | CHO cells | [2] | |||

| [³H]this compound | M4 | Saturation Binding | Bmax (fmol/mg) | 1340 ± 42.2 | CHO cells | [2] |

| Kd (nM) | ~1.9 - 3.4 µM (in unoccupied state) | CHO cells | ||||

| [³H]NMS | M2/M4 | Competition Binding | Cooperativity | Positive with agonists | CHO cells | |

| [³H]Oxo-M | M2 | Saturation Binding | Bmax increase with 10 µM this compound | ~3.6-fold | CHO cells | |

| [³H]Oxo-M | M4 | Saturation Binding | Bmax increase with 10 µM this compound | ~4.7-fold | CHO cells |

Table 2: Functional Activity of this compound

| Assay | Receptor | Parameter | Value | Cell Type | Reference |

| GTPγS Binding | M2 | Allosteric Agonism (% of max) | 23.2 ± 2.18 | CHO cells | |

| GTPγS Binding | M4 | Allosteric Agonism (% of max) | 16.8 ± 5.01 | CHO cells | |

| GTPγS Binding | M2/M4 | Potentiation of Agonists | Potentiates agonist-induced GTPγS binding | CHO cells | |

| ERK1/2 Phosphorylation | M2/M4 | Signaling Pathway | Activates ERK1/2 phosphorylation | CHO cells |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of M2/M4 muscarinic receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Caption: Signaling pathway of this compound at M2/M4 muscarinic receptors.

Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol details a saturation binding experiment to determine the density of allosteric binding sites (Bmax) and the dissociation constant (Kd) of [³H]this compound for M2 or M4 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Caption: Workflow for the [³H]this compound radioligand binding assay.

Materials:

-

CHO cell membranes expressing human M2 or M4 muscarinic receptors

-

[³H]this compound

-

Unlabeled this compound (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the frozen CHO cell membrane aliquots on ice. Homogenize the membranes in ice-cold Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired final concentration (typically 15 µg of protein per well) in Assay Buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of varying concentrations of [³H]this compound (e.g., 0.2 to 60 nM), and 100 µL of the diluted membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 50 µL of varying concentrations of [³H]this compound, and 100 µL of the diluted membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in Assay Buffer.

-

Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to M2 or M4 receptors upon stimulation with this compound, either alone (as an allosteric agonist) or in the presence of an orthosteric agonist.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

-

CHO cell membranes expressing human M2 or M4 muscarinic receptors

-

[³⁵S]GTPγS

-

Guanosine 5'-diphosphate (GDP)

-

This compound

-

Orthosteric agonist (e.g., acetylcholine, iperoxo)

-

GTPγS (unlabeled, for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol. Dilute to a final concentration of 5-20 µg protein per well in Assay Buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

50 µL of Assay Buffer containing GDP (final concentration 10 µM).

-

25 µL of varying concentrations of this compound and/or a fixed concentration of an orthosteric agonist. For basal activity, add buffer.

-

25 µL of the diluted membrane suspension.

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

-

Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with ice-cold Assay Buffer.

-

Radioactivity Measurement: Measure radioactivity as described previously.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the agonist.

-

Plot the stimulated [³⁵S]GTPγS binding as a function of the log concentration of the agonist.

-

Analyze the data using non-linear regression to determine the EC50 and Emax values.

-

ERK1/2 Phosphorylation Assay

This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following the activation of M2/M4 receptors.

Caption: Workflow for the ERK1/2 phosphorylation assay.

Materials:

-

CHO cells stably expressing human M2 or M4 muscarinic receptors

-

Cell culture medium (e.g., DMEM/F12) with and without fetal bovine serum (FBS)

-

This compound

-

Orthosteric agonist (e.g., acetylcholine)

-

Phosphate-buffered saline (PBS)

-